molecular formula C12H22N2O B7513927 N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide

N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide

カタログ番号 B7513927
分子量: 210.32 g/mol
InChIキー: ORTSEUMUVPTDRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide, also known as CPP-115, is a small molecule drug that has shown potential as a treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a calming effect on the brain and may be beneficial in the treatment of conditions such as epilepsy, anxiety, and addiction.

作用機序

N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a calming effect on the brain. GABA is an important neurotransmitter that plays a role in regulating neuronal activity and is involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has been shown to increase GABA levels in the brain, which can have a variety of effects on neuronal activity. GABA is an inhibitory neurotransmitter that can reduce neuronal excitability and has been implicated in the pathophysiology of various neurological disorders. By increasing GABA levels, N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide may have a calming effect on the brain and may be beneficial in the treatment of conditions such as epilepsy, anxiety, and addiction.

実験室実験の利点と制限

N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, allowing it to reach its target in the brain. It has also been shown to have a high degree of selectivity for GABA aminotransferase, which reduces the risk of off-target effects. However, N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has some limitations for use in lab experiments. It has a short half-life in the body, which requires frequent dosing to maintain therapeutic levels. Additionally, it has not yet been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.

将来の方向性

N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has shown promise as a potential treatment for various neurological disorders, and there are several future directions for research in this area. One direction is to further investigate its potential use in the treatment of epilepsy, anxiety, and addiction. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitters and neuronal pathways. Additionally, future research could focus on developing new derivatives of N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide with improved pharmacokinetic properties and efficacy.

合成法

N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The final product is purified using chromatography techniques to obtain a pure compound.

科学的研究の応用

N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has anticonvulsant effects and can prevent seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in mice and rats. Additionally, N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

特性

IUPAC Name

N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9-5-7-14(8-6-9)10(2)12(15)13-11-3-4-11/h9-11H,3-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTSEUMUVPTDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。